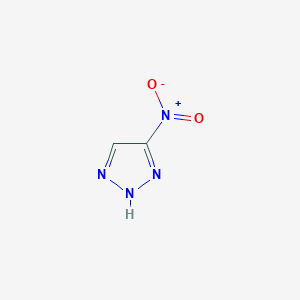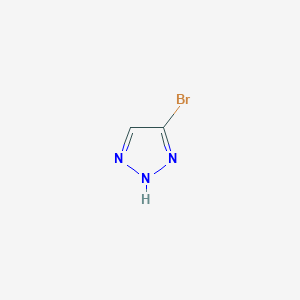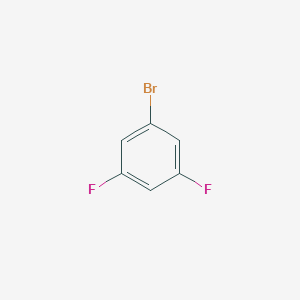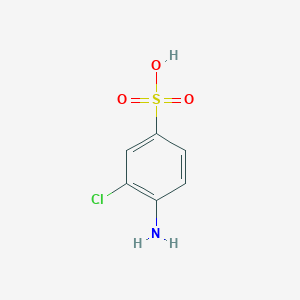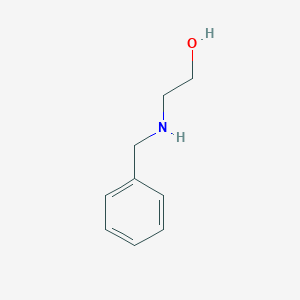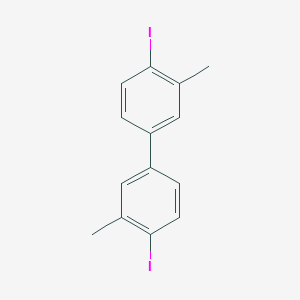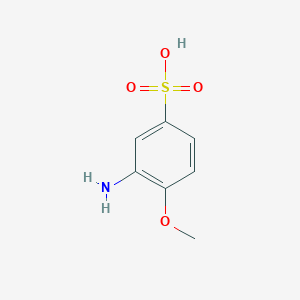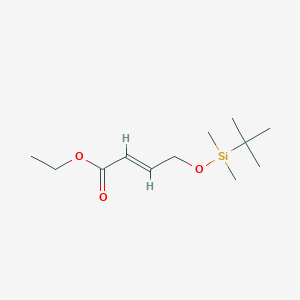
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate, commonly known as EBSE, is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of EBSE is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EBSE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. EBSE has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
EBSE has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. In animal studies, EBSE has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys. EBSE has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
EBSE has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and versatility in various fields. However, EBSE also has some limitations, including its low solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for research on EBSE, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of EBSE and its biochemical and physiological effects.
Méthodes De Synthèse
EBSE can be synthesized through various methods, including the reaction of ethyl acetoacetate with tert-butyldimethylsilyl chloride and triethylamine in the presence of a catalyst such as iodine. The reaction produces EBSE as a yellowish liquid with a boiling point of 130-132°C and a molecular weight of 254.4 g/mol.
Applications De Recherche Scientifique
EBSE has been widely studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, EBSE has been used as a key intermediate for the synthesis of various compounds, including natural products and pharmaceuticals. In medicinal chemistry, EBSE has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, EBSE has been studied for its potential use in the synthesis of functional materials, including polymers and nanoparticles.
Propriétés
Numéro CAS |
94844-37-8 |
|---|---|
Nom du produit |
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate |
Formule moléculaire |
C12H24O3Si |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
ethyl (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-7-14-11(13)9-8-10-15-16(5,6)12(2,3)4/h8-9H,7,10H2,1-6H3/b9-8+ |
Clé InChI |
BVEFNOUDBPFBQH-CMDGGOBGSA-N |
SMILES isomérique |
CCOC(=O)/C=C/CO[Si](C)(C)C(C)(C)C |
SMILES |
CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C |
Synonymes |
Ethyl (E)-4-[(tert-Butyldimethylsilyl)oxy]but-2-enoate; (2E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



